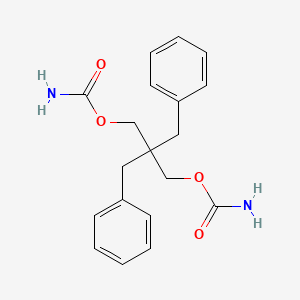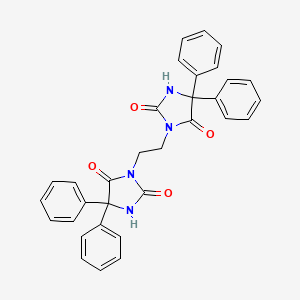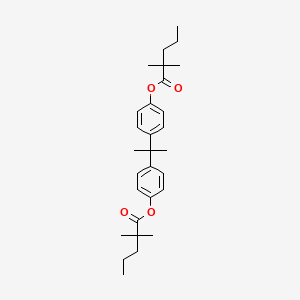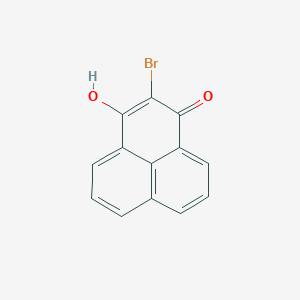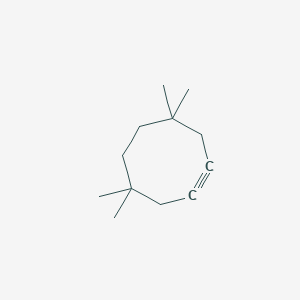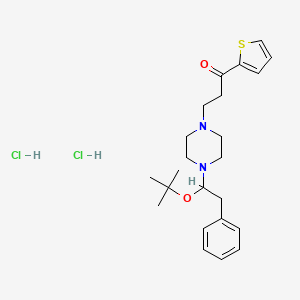
3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)-1-(2-thienyl)-1-propanone dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)-1-(2-thienyl)-1-propanone dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)-1-(2-thienyl)-1-propanone dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the beta-Isobutoxyphenethyl intermediate, followed by its reaction with piperazine and subsequent functionalization with a thienyl group. The final step involves the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The piperazine ring can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)-1-(2-thienyl)-1-propanone dihydrochloride may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, possibly as a ligand for receptor studies.
Medicine: Investigated for its pharmacological properties, such as potential anti-inflammatory or analgesic effects.
Industry: Could be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)-1-(2-thienyl)-1-propanone
- 3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)-1-(2-thienyl)-1-propanone monohydrochloride
Uniqueness
The dihydrochloride form of the compound may exhibit different solubility, stability, or bioavailability compared to its monohydrochloride or free base forms. These differences can make it more suitable for certain applications, such as in pharmaceutical formulations.
Properties
CAS No. |
21263-36-5 |
|---|---|
Molecular Formula |
C23H34Cl2N2O2S |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
3-[4-[1-[(2-methylpropan-2-yl)oxy]-2-phenylethyl]piperazin-1-yl]-1-thiophen-2-ylpropan-1-one;dihydrochloride |
InChI |
InChI=1S/C23H32N2O2S.2ClH/c1-23(2,3)27-22(18-19-8-5-4-6-9-19)25-15-13-24(14-16-25)12-11-20(26)21-10-7-17-28-21;;/h4-10,17,22H,11-16,18H2,1-3H3;2*1H |
InChI Key |
ZLAAJKRFVKXBAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(CC1=CC=CC=C1)N2CCN(CC2)CCC(=O)C3=CC=CS3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



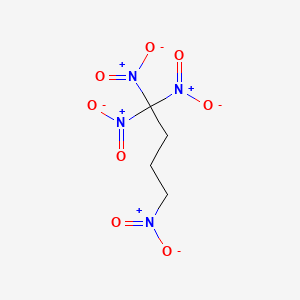
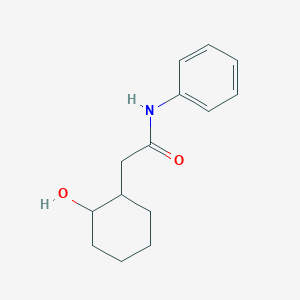
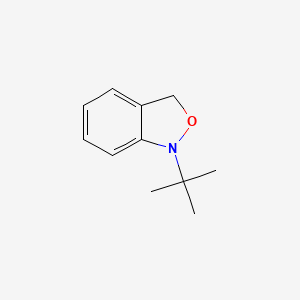
![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)
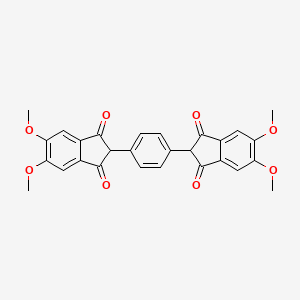

![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14706551.png)
